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Compound Name: BMS-986104

Cat. No.: B8757019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the selective and differentiated profile of BMS-986104, a next-

generation sphingosine-1-phosphate receptor 1 (S1P1) modulator. Through a detailed

examination of its binding affinities, functional activities, and the underlying experimental

methodologies, this document provides a comprehensive resource for understanding the

unique pharmacological characteristics of this compound.

Executive Summary
BMS-986104 is a prodrug that is converted in vivo to its active phosphate metabolite, BMS-
986104-P. This active form is a potent and selective S1P1 receptor modulator. A key feature of

BMS-986104-P is its demonstration of ligand-biased signaling, distinguishing it from first-

generation S1P modulators like fingolimod. While equipotent to fingolimod-phosphate (1-P) in

S1P1 binding and Gαi-mediated cAMP signaling, BMS-986104-P exhibits partial agonism in G-

protein activation (GTPγS) and receptor internalization assays. Furthermore, it is a significantly

weaker agonist for ERK phosphorylation, a pathway linked to potential side effects. This biased

signaling profile suggests a potential for an improved safety and tolerability profile, particularly

concerning cardiovascular and pulmonary effects, while maintaining efficacy in lymphocyte

sequestration.
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The selectivity and functional potency of BMS-986104-P have been characterized through a

series of in vitro assays. The following tables summarize the key quantitative data, comparing

its activity with that of fingolimod-phosphate.

Table 1: S1P Receptor Subtype Binding Affinity
Compound

S1P1 Ki
(nM)

S1P2 Ki
(nM)

S1P3 Ki
(nM)

S1P4 Ki
(nM)

S1P5 Ki
(nM)

BMS-986104-

P
0.15 >1000 >1000 250 1.2

Fingolimod-P

(1-P)
0.15 >1000 0.3 0.4 0.2

Data represents the inhibitory constant (Ki) from radioligand binding assays.

Table 2: S1P1 Receptor Functional Activity
Assay Parameter BMS-986104-P Fingolimod-P (1-P)

cAMP Inhibition EC50 (nM) 0.03 0.03

% Efficacy vs S1P 100% 100%

GTPγS Binding EC50 (nM) 0.12 0.08

% Efficacy vs S1P 81% (Partial Agonist) 100% (Full Agonist)

Receptor

Internalization
EC50 (nM) 0.3 0.1

% Efficacy vs S1P 60% (Partial Agonist) 100% (Full Agonist)

ERK Phosphorylation EC50 (nM) ~300 0.3

% Efficacy vs S1P 100% 100%

EC50 represents the half-maximal effective concentration. % Efficacy is relative to the maximal

response induced by the endogenous ligand, S1P.
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The following are detailed methodologies for the key experiments cited in the quantitative

analysis of BMS-986104-P.

Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of BMS-986104-P for the

human S1P receptor subtypes.

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO)

cells or human embryonic kidney (HEK) 293 cells stably expressing the respective human

S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).

Radioligand: [³³P]S1P was used as the radioligand.

Assay Buffer: The binding buffer typically consisted of 50 mM HEPES, 5 mM MgCl₂, 1 mM

CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), at a pH of 7.4.

Procedure: A constant concentration of [³³P]S1P was incubated with the cell membranes and

varying concentrations of the unlabeled competitor (BMS-986104-P or fingolimod-P). The

reaction was allowed to reach equilibrium.

Separation and Detection: The bound and free radioligand were separated by rapid filtration

through a glass fiber filter. The radioactivity retained on the filter was quantified using a

scintillation counter.

Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific

binding) were determined by non-linear regression analysis. The Ki values were then

calculated using the Cheng-Prusoff equation.

GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the S1P receptors.

Membrane Preparation: Similar to the binding assays, membranes from cells overexpressing

the specific S1P receptor subtype were used.

Radioligand: [³⁵S]GTPγS, a non-hydrolyzable GTP analog, was used.
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Assay Buffer: The assay buffer contained HEPES, MgCl₂, NaCl, and GDP.

Procedure: Membranes were incubated with varying concentrations of the test compound

(BMS-986104-P) in the presence of GDP and [³⁵S]GTPγS. Agonist binding to the receptor

promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

Detection: The amount of [³⁵S]GTPγS bound to the G-proteins was measured by scintillation

counting after separation of bound from free radioligand.

Data Analysis: The EC50 and maximal efficacy (Emax) were determined from the

concentration-response curves.

β-Arrestin Recruitment Assays (Receptor Internalization)
This cell-based assay quantifies the recruitment of β-arrestin to the activated S1P1 receptor, a

key step in receptor desensitization and internalization.

Cell Line: A U2OS cell line stably co-expressing the human S1P1 receptor fused to a

fluorescent protein (e.g., GFP) and β-arrestin also fused to a complementary tag was

utilized.

Principle: Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the

intracellular domains of the S1P1 receptor. This recruitment can be visualized and quantified

by the translocation of the fluorescently tagged β-arrestin from the cytoplasm to the plasma

membrane.

Procedure: Cells were plated in multi-well plates and incubated with various concentrations

of BMS-986104-P.

Detection: High-content imaging systems were used to capture images of the cells and

quantify the redistribution of the fluorescent signal, indicating β-arrestin recruitment.

Data Analysis: Concentration-response curves were generated to determine the EC50 and

Emax for receptor internalization.
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The following diagrams illustrate the S1P1 receptor signaling pathways and a typical

experimental workflow for assessing receptor selectivity.
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To cite this document: BenchChem. [BMS-986104: A Deep Dive into S1P1 Receptor
Selectivity and Biased Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8757019#bms-986104-s1p1-receptor-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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